molecular formula C18H12BrN3O3 B10845529 7-Bromoindirubin-3-acetoxime

7-Bromoindirubin-3-acetoxime

Cat. No.: B10845529
M. Wt: 398.2 g/mol
InChI Key: CHULSJBNZJIYCG-JWGURIENSA-N
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Description

7-bromoindirubin-3-acetoxime is a synthetic derivative of indirubin, a natural product found in indigo dye-containing plants. Indirubin and its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of various cancers and neurodegenerative diseases. This compound has shown promise due to its ability to inhibit specific kinases involved in disease pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromoindirubin-3-acetoxime typically involves the bromination of indirubin followed by the introduction of an acetoxime group. The process can be summarized as follows:

    Bromination: Indirubin is treated with a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform to introduce the bromine atom at the 7-position.

    Oximation: The brominated indirubin is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

    Acetylation: Finally, the oxime derivative is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-bromoindirubin-3-acetoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various indirubin derivatives with modified functional groups, which can have different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromoindirubin-3-acetoxime involves the inhibition of specific kinases. It binds to the active sites of cyclin-dependent kinase-5 and glycogen synthase kinase-3β, preventing their activity. This inhibition leads to the modulation of various cellular pathways, including those involved in cell cycle regulation, apoptosis, and neuroinflammation. The compound also affects the expression of immune-related genes, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the acetoxime group, which enhances its biological activity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted therapies for cancer and neurodegenerative diseases .

Properties

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

IUPAC Name

[(Z)-[2-(7-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate

InChI

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-10-5-2-3-8-13(10)20-17(16)14-11-6-4-7-12(19)15(11)21-18(14)24/h2-8,21,24H,1H3/b22-16-

InChI Key

CHULSJBNZJIYCG-JWGURIENSA-N

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O

Origin of Product

United States

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